Sodium tellurite pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium tellurite pentahydrate is an inorganic tellurium compound with the formula Na2TeO3. It is a water-soluble white solid and a weak reducing agent . It is used for black or blue-black coatings on iron, steel, aluminum, and copper .

Synthesis Analysis

Sodium tellurite can be synthesized from copper anode slimes, which contain precious metals as well as various tellurides. These slimes are roasted with sodium carbonate and oxygen to produce sodium tellurite . A study also mentioned the use of solution casting method to prepare solid polymer electrolyte films composed of Na2TeO3 .Molecular Structure Analysis

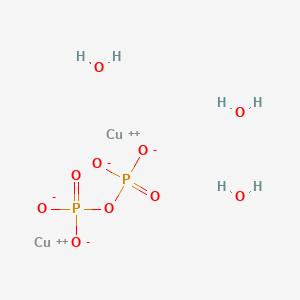

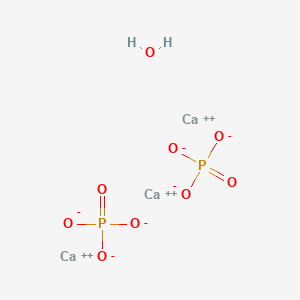

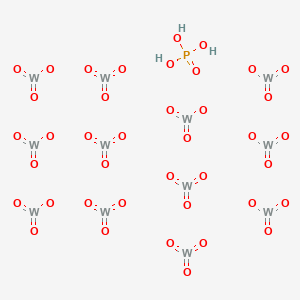

In the pentahydrate form, Na2TeO3.5H2O, there are discrete tellurite anions, TeO3 2−, which are pyramidal. The Te-O distance is 1.85 - 1.86 Å and the O-Te-O angle is close to 99.5° .Physical And Chemical Properties Analysis

Sodium tellurite pentahydrate appears as white crystals or powder . It has a density of 6.245 g/cm3 and is soluble in water . It has a melting point of 710 °C .Scientific Research Applications

Oxidizing Agent for Thiols

Sodium tellurite acts as a mild and highly selective oxidizing agent for thiols under phase-transfer conditions at room temperature. It's particularly effective in converting aromatic and benzylic thiols to disulfides without overoxidation of the sulfur atom (Suzuki, Kawato, & Nasu, 1992).

Study of Glass Structures

Sodium tellurite glasses have been modeled using data from sodium-23 nuclear magnetic resonance (NMR), neutron diffraction, and x-ray diffraction. These studies help understand the distribution of polyhedra in sodium tellurite glasses and their changes based on sodium content (Mclaughlin et al., 2000).

Impact on Selenoenzymes and Thyroid Function

Sodium tellurite influences selenoenzyme activities and thyroid hormone levels in rats. It also affects the zinc thyroid level and iodine thyroid concentration, indicating its biological impact and potential interactions with selenium-containing components in organisms (Eybl et al., 2007).

Optical Amplifiers

Sodium-modified tellurite glasses doped with Er3+ show potential for use in 1540 nm waveguides due to their favorable spectroscopic characteristics and good thermal stability (Rivera & Barbosa, 2014).

Copper Telluride Thin Films

Sodium tellurite, combined with copper(II) sulphate, facilitates the deposition of copper telluride thin films. These films, characterized for their structural and optical properties, have applications in semiconductor materials (Pathan et al., 2003).

Cognitive Effects in Rats

Sodium tellurite has been found to cause significant impairment in spatial learning and memory in rats, along with associated neuropathological changes in the hippocampus and prefrontal cortex (Widy-Tyszkiewicz et al., 2002).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

disodium;tellurite;pentahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3Te.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGMEGSORYZXCV-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Te](=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O8Te |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tellurite pentahydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)

![Phosphoric acid;2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31,32,33,34,35,36-tetracosaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecamolybdatridecacyclo[11.11.1.11,5.13,7.13,11.15,21.17,19.19,15.19,19.111,15.113,23.117,21.117,23]hexatriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B8022038.png)

![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)